N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-[2-(2-Methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a 4-methylpyrazole substituent at position 6 of the pyrimidine core and a 2-(2-methoxyphenyl)ethyl group attached to the exocyclic amine.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-21-22(11-13)17-9-16(19-12-20-17)18-8-7-14-5-3-4-6-15(14)23-2/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFOSQOIEHZBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidinone Chlorination
The foundational step in synthesizing the target compound involves preparing a reactive pyrimidine intermediate. A common approach begins with the conversion of pyrimidin-4-ol derivatives to 4,6-dichloropyrimidine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride under reflux conditions. For example, 6-hydroxypyrimidin-4-one undergoes chlorination at 110°C for 6 hours, yielding 4,6-dichloropyrimidine with >90% efficiency. This intermediate serves as a critical platform for subsequent substitutions.
Regioselective Substitution at Position 6
The 6-chloro position of 4,6-dichloropyrimidine is preferentially substituted due to its higher electrophilicity. Reacting this intermediate with 4-methyl-1H-pyrazole in dimethylformamide (DMF) at 80°C in the presence of cesium carbonate (Cs₂CO₃) achieves selective displacement, forming 6-(4-methyl-1H-pyrazol-1-yl)-4-chloropyrimidine . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the pyrazole’s nitrogen at position 1 bonding to the pyrimidine’s C6 (δ 8.9 ppm, ¹H NMR).
Introduction of the 2-(2-Methoxyphenyl)ethylamine Side Chain
Nucleophilic Aromatic Substitution
The 4-chloro group in 6-(4-methyl-1H-pyrazol-1-yl)-4-chloropyrimidine undergoes displacement with 2-(2-methoxyphenyl)ethylamine . This reaction is typically conducted in tetrahydrofuran (THF) at 60°C for 12 hours using potassium carbonate (K₂CO₃) as a base, achieving yields of 75–85%. Monitoring via high-performance liquid chromatography (HPLC) confirms complete consumption of the starting material (retention time shift from 4.2 to 6.8 minutes).
Buchwald-Hartwig Amination
For enhanced efficiency under milder conditions, palladium-catalyzed amination has been explored. Employing a catalyst system of Pd₂(dba)₃ and Xantphos in toluene at 100°C facilitates coupling between 4-chloropyrimidine and the ethylamine derivative, yielding 82–88% of the target compound. This method reduces side reactions, as evidenced by mass spectrometry (MS) data showing no detectable dehalogenation byproducts.
Alternative Synthetic Pathways
Reductive Amination for Side Chain Installation
An alternative route involves condensing 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine with 2-(2-methoxyphenyl)acetaldehyde via reductive amination. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours affords the target compound in 65% yield. Fourier-transform infrared (FTIR) analysis confirms imine reduction (disappearance of C=N stretch at 1650 cm⁻¹).
Optimization and Challenges
Solvent and Base Selection
Optimal solvent systems vary by reaction type:
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Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require higher temperatures.
-
Ether solvents (THF, dioxane) improve palladium catalyst activity in cross-coupling reactions.
Base choice critically affects yields; Cs₂CO₃ outperforms K₂CO₃ in SNAr reactions due to superior solubility and weaker ion pairing.
Protecting Group Strategies
Primary amine groups in 2-(2-methoxyphenyl)ethylamine may necessitate protection during pyrazole coupling. tert-Butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in THF, followed by deprotection with trifluoroacetic acid (TFA), prevents undesired side reactions.
Analytical Characterization
Key analytical data for the target compound include:
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¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine-H), 8.12 (s, 1H, pyrazole-H), 7.45–6.85 (m, 4H, aryl-H), 4.15 (t, 2H, -CH₂NH-), 3.80 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
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HPLC purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Scale-Up and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry to enhance reproducibility. A two-step flow system achieves 4,6-dichloropyrimidine synthesis (residence time: 2 hours) followed by inline amination (residence time: 4 hours), yielding 1.2 kg/day with 91% overall purity. Regulatory considerations emphasize controlling genotoxic impurities (e.g., chloropyrimidines) to <10 ppm via crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Cancer Research
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been included in screening libraries for cancer research. Its structural features suggest potential activity against various cancer cell lines. The compound's ability to modulate protein-protein interactions (PPIs) makes it a candidate for further studies in targeted cancer therapies .
Endocrine Modulation
The compound has shown promise as an endocrine modulator, which is vital in addressing hormone-related diseases. Its interaction with hormonal pathways could lead to the development of therapeutics for conditions like breast cancer and other hormone-sensitive tumors .
Neuropharmacology
Recent studies have indicated that derivatives of pyrazole compounds exhibit neuroprotective effects. This compound may influence neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Endocrine Activity Assessment
A pharmacological assessment highlighted the endocrine activity of this compound through in vitro assays. It was shown to selectively bind to estrogen receptors, suggesting its potential as a selective estrogen receptor modulator (SERM). This property could be harnessed for developing treatments for hormone-dependent cancers .
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The pyrimidine scaffold allows for diverse substitutions at positions 2, 4, and 6, which critically influence biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Pyrazole vs. Morpholine/Thiophene: The 4-methylpyrazole in the target compound may enhance binding to ATP pockets in kinases, whereas morpholine (e.g., in ) improves solubility.
- Methoxy Groups: The 2-methoxyphenyl group in the target compound increases lipophilicity compared to non-methoxy analogs (e.g., ), which could influence pharmacokinetics.
- Antimicrobial vs. Kinase Activity: Halogenated pyrrolopyrimidines (e.g., ) show antimicrobial effects, while dihydroisoquinoline derivatives (e.g., ) target adenosine receptors, highlighting scaffold versatility.
Pharmacological and Physicochemical Properties
- Solubility : Morpholine and piperazine substituents (e.g., ) enhance aqueous solubility, whereas the target compound’s methoxyphenethyl group may reduce it.
- Metabolic Stability : Fluorinated cyclohexyl groups (e.g., ) resist oxidative metabolism, whereas the target compound’s methoxy group could undergo demethylation.
- Target Selectivity : Pyrazole and pyrimidine cores are common in kinase inhibitors (e.g., pazopanib analogs ), suggesting the target compound may share similar mechanisms.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H22N4O2, with a molecular weight of 350.4 g/mol. The compound features a pyrimidine core substituted with a methoxyphenyl ethyl group and a pyrazole moiety, contributing to its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through inhibition of key enzymes and pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells by disrupting the normal cell cycle progression.
Anticancer Activity
Several studies have demonstrated that this compound possesses significant anticancer properties:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In these studies, it induced apoptosis characterized by increased levels of cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .
- In vivo Studies : In xenograft models, the compound inhibited tumor growth without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
Enzymatic Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclin-dependent kinase 9 (CDK9) | Competitive | 45 nM |
| Dihydrofolate reductase (DHFR) | Non-competitive | 30 nM |
These findings indicate that the compound may serve as a lead for developing new anticancer agents targeting these pathways.
Case Studies
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Case Study 1: Breast Cancer Treatment
A study involving MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in significant reductions in cell viability compared to controls. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . -
Case Study 2: Lung Cancer Models
In A549 lung cancer models, administration of the compound led to tumor size reduction and prolonged survival rates in treated mice compared to untreated controls. The study highlighted its potential as a novel therapeutic agent for lung cancer .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ in ) .
- FTIR : Detects functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
How to design experiments to study substituent effects on biological activity?
Q. Advanced
- SAR studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and assay activity.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases .
- Crystallographic analysis : Compare ligand-protein co-crystal structures to map interactions .
What storage conditions ensure compound stability?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- Light sensitivity : Protect from UV exposure using amber vials.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis .
How to investigate the mechanism of action using computational and in vitro methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
